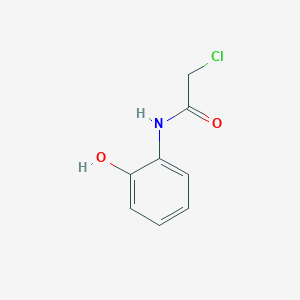

2-chloro-N-(2-hydroxyphenyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-5-8(12)10-6-3-1-2-4-7(6)11/h1-4,11H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLWMLQTDMZVDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325602 | |

| Record name | 2-chloro-N-(2-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10147-68-9 | |

| Record name | 10147-68-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(2-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-2'-hydroxyacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Chloro N 2 Hydroxyphenyl Acetamide

Historical and Contemporary Approaches to the Synthesis of 2-Chloro-N-(2-hydroxyphenyl)acetamide

The synthesis of this compound is primarily achieved through the acylation of 2-aminophenol (B121084). This approach has been well-documented and remains the most direct and common method for its preparation.

The most prevalent method for synthesizing this compound involves the direct N-acylation of 2-aminophenol with 2-chloroacetyl chloride. researchgate.netresearchgate.net This reaction is a nucleophilic acyl substitution where the amino group of 2-aminophenol acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride.

The general reaction is as follows: 2-Aminophenol + 2-Chloroacetyl Chloride → this compound + HCl

This process is often conducted in the presence of a base to neutralize the hydrochloric acid byproduct, which can otherwise protonate the unreacted amine, rendering it non-nucleophilic. Common solvents for this reaction include acetic acid, tetrahydrofuran (B95107) (THF), and 1,2-dichloroethane. neliti.comgoogle.com The selection of solvent and base is critical to ensure the selective acylation of the amino group over the hydroxyl group. neliti.com For instance, one procedure involves dissolving 2-aminophenol in a suitable solvent, followed by the dropwise addition of 2-chloroacetyl chloride, often at reduced temperatures to control the reaction's exothermicity. google.com

While direct acylation is standard, research has explored variations in reaction conditions to improve yield and purity. These explorations constitute alternative strategies for the synthesis. The chloroacetylation of isomeric aminophenols has been studied using various solvents and bases, highlighting the importance of reaction conditions. neliti.comjournalnx.com For example, the reaction of m-aminophenol with chloroacetyl chloride in tetrahydrofuran with potassium carbonate as the base yields the N-acyl product. neliti.com Another approach uses a saturated solution of sodium acetate (B1210297) in acetic acid, with the reaction mixture cooled to low temperatures (-2 °C) before the addition of chloroacetyl chloride. neliti.comnih.goviucr.org

These modified conditions are designed to manage the reactivity of the bifunctional 2-aminophenol precursor. The presence of both a nucleophilic amino group and a hydroxyl group means that O-acylation can occur as a competing side reaction. The choice of a specific base and solvent system can favor N-acylation. neliti.com For example, carrying out the reaction under acidic or neutral conditions can protonate the more basic amino group to a lesser extent than the hydroxyl group, preserving its nucleophilicity for the desired reaction.

Precursor derivatization, while less common for this specific molecule's direct synthesis, is a strategy employed in the broader context of synthesizing related structures. For instance, studies on the acylation of ortho-aminophenols with different acyl groups have shown that the order of introduction and the nature of the acylating agents can influence the final product, sometimes involving acyl migration between the nitrogen and oxygen atoms. uni.edu

Mechanistic Analysis of Key Bond-Forming Reactions

The formation of this compound is governed by the principles of nucleophilic acyl substitution, a fundamental reaction in organic chemistry.

The formation of the amide bond in this compound proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic acyl substitution. libretexts.orglibretexts.org

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 2-aminophenol's amino group on the electrophilic carbonyl carbon of 2-chloroacetyl chloride. masterorganicchemistry.comyoutube.com This attack breaks the pi bond of the carbonyl group, pushing the electrons onto the oxygen atom and forming a tetrahedral intermediate. libretexts.orglibretexts.org This intermediate contains an sp3-hybridized carbon and an oxyanion. youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. masterorganicchemistry.com The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Simultaneously, the chloride ion, being a good leaving group, is expelled from the tetrahedral intermediate. libretexts.orgyoutube.com

Following the elimination of the chloride ion, a proton is lost from the nitrogen atom, typically abstracted by a base present in the reaction mixture (such as pyridine, sodium acetate, or another molecule of 2-aminophenol), to yield the final, neutral amide product and neutralize the generated acid. youtube.com

Stoichiometry: The molar ratio of the reactants is crucial. Using a 1:1 molar ratio of aminophenol to chloroacetyl chloride is intended to produce only the N-acyl product. neliti.com An excess of chloroacetyl chloride could lead to the formation of di-acylated products, where both the amine and hydroxyl groups are acylated. google.com

Temperature: The reaction is often initiated at low temperatures (0–10 °C) during the addition of the highly reactive chloroacetyl chloride to manage the exothermic nature of the reaction. google.com The reaction may then be allowed to proceed at room temperature or with gentle heating (45–85 °C) to ensure completion. neliti.comgoogle.com Low temperatures generally favor the selective N-acylation. neliti.com

Solvent and Base: The choice of solvent and base is perhaps the most critical factor for selectivity. In aprotic solvents like THF with a base such as K2CO3, the reaction proceeds efficiently. neliti.com Using acetic acid as a solvent with sodium acetate as a base is another common method. nih.goviucr.org The base neutralizes the HCl produced, preventing the protonation of the starting amine and driving the reaction forward. The specific solvent can influence the solubility of reactants and intermediates, affecting reaction rates.

The following table summarizes various reported reaction conditions for the synthesis of chloro-N-(hydroxyphenyl)acetamides:

| Starting Aminophenol | Solvent | Base/Additive | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| o-aminophenol | 1,2-dichloroethane | Not specified | 0-10°C (addition), then 45-85°C | 1-4 h | 70-92% | google.com |

| m-aminophenol | Tetrahydrofuran (THF) | K2CO3 | Cooling, then room temp. | 4 h | 70% | neliti.com |

| p-aminophenol | Acetic Acid | Sodium Acetate | -2°C, then room temp. | 2 h | 72% | neliti.com |

| p-aminophenol | Acetic Acid | Sodium Acetate | Ice-bath, then room temp. | 30 min | 89% | nih.goviucr.org |

Strategies for Derivatization and Structural Modification for Advanced Research Studies

This compound serves as a versatile intermediate for the synthesis of more complex molecules for advanced research. Its structure contains several reactive sites that can be targeted for modification.

The most common derivatization strategy involves the substitution of the chlorine atom. The carbon-chlorine bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. By reacting this compound with various nucleophiles, new compounds with potentially interesting biological or material properties can be generated. neliti.com For example, this moiety is used as a precursor for synthesizing ligands for metal sensing or as building blocks for bioactive compounds. researchgate.netijpsr.info

Further modifications can be made to the phenyl ring. The hydroxyl and amide groups can direct electrophilic aromatic substitution to specific positions on the ring, allowing for the introduction of substituents like nitro or halogen groups. For instance, nitrated and nitrosylated derivatives of N-(2-hydroxyphenyl)acetamides have been synthesized and studied for their biological activities. mdpi.com These derivatives can then be further modified, for example, by reducing a nitro group to an amine, providing another handle for further chemical elaboration. This strategic derivatization is key to developing new molecules for applications in medicinal chemistry and materials science. ijpsr.infoorientjchem.org

Chemical Transformations at the Hydroxyl Moiety

The phenolic hydroxyl group (-OH) is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives through reactions such as etherification, esterification, and silylation. The nucleophilicity of the phenolic oxygen can be modulated by reaction conditions, typically through the use of a base to form the more reactive phenoxide anion.

O-Alkylation and O-Arylation (Etherification): The hydroxyl group can be converted into an ether linkage via O-alkylation. This reaction typically involves deprotonation of the phenol (B47542) with a suitable base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. thieme-connect.de This general protocol for phenols is applicable to this compound, yielding 2-(alkoxy)phenyl acetamide (B32628) derivatives. While the amino group is generally a better nucleophile than the phenolic group in neutral media, the use of a base facilitates the deprotonation of the more acidic phenol (pKa ≈ 10), enhancing its nucleophilicity for O-alkylation. thieme-connect.dethestudentroom.co.uk

Esterification: The hydroxyl group can react with acyl halides or acid anhydrides to form esters. For instance, reacting N-(hydroxyphenyl)acetamide derivatives with an acyl chloride, such as 2-(5'-p-toluyl-1'-methylpyrrol)acetyl chloride, results in the formation of the corresponding ester at the phenolic oxygen. google.com This transformation provides a method for linking various carboxylic acid-containing molecules to the phenolic core.

Silylation: Protection or modification of the hydroxyl group can also be achieved through silylation. The reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane (B32843) yields N-(2-(trimethylsilyloxy)phenyl)acetamide. researchgate.net This silylated derivative can then undergo further transformations, such as transsilylation with other chlorosilanes. researchgate.net

| Transformation | Reagent Class | General Conditions | Resulting Functional Group |

| O-Alkylation | Alkyl Halides (R-X) | Base (e.g., K₂CO₃) | Ether (Ar-O-R) |

| O-Acylation | Acyl Halides (R-COCl) | Base or Reflux | Ester (Ar-O-CO-R) |

| Silylation | Chlorosilanes (R₃SiCl) | Base (e.g., Et₃N) | Silyl Ether (Ar-O-SiR₃) |

Modifications of the Acetamide Side Chain and Aromatic Ring

The acetamide side chain and the phenyl ring present additional opportunities for synthetic modification, enabling the creation of complex heterocyclic systems and functionalized aromatic compounds.

Modifications of the Acetamide Side Chain: The chloroacetamide moiety is a potent electrophile due to the presence of the electron-withdrawing carbonyl group and the chlorine atom, which is a good leaving group. This makes the α-carbon susceptible to nucleophilic substitution (SN2) reactions. researchgate.netnih.gov

Reaction with Nucleophiles: The chlorine atom can be readily displaced by a variety of nucleophiles. researchgate.netresearchgate.net Sulfur nucleophiles, such as thiols (e.g., cysteine) and thiosulfate, are particularly effective. acs.orgnih.gov Nitrogen nucleophiles, including the imidazole (B134444) side chain of histidine, and various amines can also be used to form new C-N bonds. researchgate.netacs.org This reactivity allows for the conjugation of this compound to peptides and other biomolecules. acs.org

Intramolecular Cyclization: One of the most significant reactions of the side chain is an intramolecular cyclization involving the adjacent hydroxyl group. In the presence of a base, the hydroxyl group is deprotonated to a phenoxide, which then acts as an internal nucleophile, attacking the electrophilic α-carbon and displacing the chloride ion. ijsr.net This reaction, a form of the Williamson ether synthesis, results in the formation of a six-membered heterocyclic ring, yielding 2H-1,4-benzoxazin-3(4H)-one. researchgate.netias.ac.in This scaffold is present in numerous biologically active molecules. ijsr.netresearchgate.net

Modifications of the Aromatic Ring: The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the hydroxyl (-OH) and, to a lesser extent, the acetamido (-NHCOR) groups. savemyexams.comlibretexts.org Both groups are ortho, para-directing. mlsu.ac.in Given the existing substitution at positions 1 and 2, incoming electrophiles are directed primarily to positions 3, 5, and 6.

Nitration: The introduction of a nitro (-NO₂) group onto the aromatic ring can be achieved using nitrating agents. savemyexams.com For example, nitration of N-(2-hydroxyphenyl)acetamide with nitric acid in acetic acid can yield N-(2-hydroxy-3-nitrophenyl)acetamide. mdpi.com Depending on the conditions, other isomers may also be formed. The nitration of the related N-(4-hydroxyphenyl)acetamide has also been studied, leading to nitro-substituted derivatives. nih.gov

Halogenation: Phenols readily undergo halogenation. mlsu.ac.in Reaction with bromine water, for instance, typically leads to poly-substitution. To achieve mono-halogenation on such an activated ring, milder conditions are required, such as using a non-polar solvent. mlsu.ac.in

Sulfonation: The reaction with sulfuric acid can introduce a sulfonic acid (-SO₃H) group onto the ring, with the position of substitution often being temperature-dependent. mlsu.ac.in

| Moiety | Reaction Type | Reagents/Conditions | Potential Products/Modifications |

| Acetamide Side Chain | Nucleophilic Substitution | Thiols, Amines, Azides, etc. | Substitution of Chlorine (e.g., -SCH₂R, -NHCH₂R) |

| Acetamide Side Chain | Intramolecular Cyclization | Base (e.g., K₂CO₃, NaOH) | 2H-1,4-Benzoxazin-3(4H)-one |

| Aromatic Ring | Electrophilic Substitution (Nitration) | HNO₃ / H₂SO₄ or AcOH | Nitro-substituted aromatic ring |

| Aromatic Ring | Electrophilic Substitution (Halogenation) | Br₂ in H₂O or non-polar solvent | Bromo-substituted aromatic ring |

Exploration of Stereoselective Synthesis Approaches for Chiral Analogs

This compound is an achiral molecule. The development of chiral analogs requires the introduction of one or more stereocenters. Synthetic strategies can be designed to create chirality either by modifying the parent molecule or by using its derivatives as precursors in stereoselective reactions.

A primary pathway to chiral analogs involves the intramolecular cyclization product, 2H-1,4-benzoxazin-3(4H)-one. This heterocyclic scaffold can be used as a template for introducing chirality, particularly at the C2 position. A notable method is the iridium-catalyzed enantioselective hydrogenation of 2-alkylidene-1,4-benzoxazin-3-ones. sci-hub.senih.gov In this approach, an exocyclic double bond is introduced at the C2 position of the benzoxazinone (B8607429) ring, and its subsequent reduction using a chiral iridium catalyst (e.g., with an iPr-BiphPHOX ligand) proceeds with high enantioselectivity, creating a chiral center at C2. sci-hub.senih.gov This provides access to enantiomerically enriched 2-substituted 1,4-benzoxazin-3-ones.

Alternative strategies focus on creating a stereocenter on the acetamide side chain itself. While direct stereoselective substitution on the α-carbon of this compound is challenging, general methodologies for the synthesis of α-chiral N-aryl amides exist. These include palladium-catalyzed α-arylation of α-diazo acetamides whiterose.ac.uk and stereoselective syntheses of N-aryl-α-amino-β-lactams from β-hydroxy-α-amino acids. acs.org Furthermore, stereodivergent reactions, such as the allylation of chiral N-tert-butanesulfinyl imines, provide robust methods for creating stereocenters in nitrogen-containing heterocycles, a strategy that could be conceptually adapted for the synthesis of complex chiral derivatives. nih.govacs.org

| Strategy | Precursor | Key Reaction | Chiral Catalyst/Auxiliary | Resulting Chiral Analog |

| Asymmetric Hydrogenation | 2-Alkylidene-1,4-benzoxazin-3-one | Enantioselective Hydrogenation | Chiral Iridium-phosphine complexes (e.g., Ir/iPr-BiphPHOX) | Chiral 2-Alkyl-1,4-benzoxazin-3-one |

| Auxiliary-Controlled Allylation | Chiral N-sulfinyl imine | Stereodivergent Allylation | Chiral N-tert-butanesulfinyl auxiliary | Chiral α-substituted nitrogen heterocycles |

| Catalytic α-Arylation | α-Diazo acetamide | Palladium-catalyzed α-arylation | Palladium catalyst with chiral ligand | Chiral α-Aryl N-aryl acetamide |

Advanced Molecular Structure Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Structural Confirmation

The definitive structural confirmation of 2-chloro-N-(2-hydroxyphenyl)acetamide would rely on a combination of high-resolution spectroscopic techniques.

High-resolution ¹H and ¹³C NMR spectroscopy would be instrumental in mapping the precise electronic environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the acetamide (B32628) group, and the protons of the amide (-NH) and hydroxyl (-OH) groups. The splitting patterns and coupling constants of the aromatic protons would confirm the ortho-substitution pattern on the phenyl ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide evidence for each unique carbon atom in the structure. This includes the carbonyl carbon of the amide, the methylene carbon, and the distinct carbons of the hydroxyphenyl ring.

A representative data table for the expected NMR shifts is presented below, although it is important to note that this is a theoretical representation in the absence of experimental data.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Amide NH | Not available | Not applicable |

| Hydroxyl OH | Not available | Not applicable |

| Methylene CH₂ | Not available | Not available |

| Aromatic CH | Not available | Not available |

| Carbonyl C=O | Not applicable | Not available |

| Aromatic C-O | Not applicable | Not available |

| Aromatic C-N | Not applicable | Not available |

| Aromatic C-H | Not applicable | Not available |

| No experimental data is available for this compound. |

Infrared (IR) spectroscopy would be employed to identify the key functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, the N-H stretch of the amide, the C=O stretch of the amide carbonyl, and the C-Cl stretch. The positions and shapes of the O-H and N-H bands could also provide insights into intra- and intermolecular hydrogen bonding.

A summary of expected IR absorption bands is provided in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Phenol) | Not available |

| N-H Stretch (Amide) | Not available |

| C=O Stretch (Amide) | Not available |

| C-Cl Stretch | Not available |

| No experimental data is available for this compound. |

High-resolution mass spectrometry (HRMS) would be utilized to determine the precise molecular mass of the compound, which would in turn confirm its elemental composition. The expected monoisotopic mass for C₈H₈ClNO₂ can be calculated, and the experimental HRMS data would be expected to match this value with a high degree of accuracy.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional molecular structure in the solid state. This technique would provide precise data on bond lengths, bond angles, and dihedral angles, as well as revealing the details of intermolecular interactions that govern the crystal packing.

A crystallographic study of this compound would yield a detailed geometric description of the molecule. This would include the precise lengths of all covalent bonds (e.g., C-C, C-N, C=O, C-O, C-Cl) and the angles between them. Dihedral angles would describe the conformation of the molecule, such as the rotational relationship between the phenyl ring and the acetamide side chain.

The following table outlines the types of geometric parameters that would be determined, though specific values are not available.

| Parameter | Description | Expected Value |

| Bond Lengths (Å) | Distances between bonded atoms | Not available |

| Bond Angles (°) | Angles between three connected atoms | Not available |

| Dihedral Angles (°) | Torsional angles between four atoms | Not available |

| No experimental data is available for this compound. |

Conformational Landscape and Torsional Analysis

The conformation of this compound is largely characterized by the rotational barriers of the acetamide linkage and the degree of planarity within the molecule. The presence of an ortho-hydroxyl group on the phenyl ring is a critical feature, introducing the potential for intramolecular hydrogen bonding, which can significantly restrict rotational freedom and favor specific conformations.

Studies on analogous N-arylacetamides provide insight into the likely conformational preferences. For many chloroacetanilides, the conformation is stabilized by an intramolecular hydrogen bond between the amide proton (N-H) and the chlorine atom. This interaction favors a conformation where the chlorine atom is held in an anti position relative to the N-H bond.

Furthermore, the orientation of the entire chloroacetamide side chain relative to the 2-hydroxyphenyl ring is crucial. The most stable conformation is achieved through a balance of minimizing steric hindrance and maximizing stabilizing interactions, such as the aforementioned intramolecular hydrogen bond. The presence of the ortho-hydroxyl group can lead to the formation of an additional intramolecular hydrogen bond with the amide oxygen (C=O···H-O), which would rigidly lock the molecule into a planar or near-planar conformation.

The energy required to overcome the rotational barrier of the amide C-N bond is substantial, typically falling in the range of 20–23 kcal/mol for related formamide (B127407) structures, effectively preventing free rotation at room temperature.

| Compound | Torsional Angle | Angle (°) | Reference |

|---|---|---|---|

| 2-chloro-N-phenylacetamide | Dihedral angle (Amide group to Phenyl ring) | 16.0(8) | iucr.org |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Dihedral angle (Acetamido group to Phenyl ring) | 28.87(5) | nih.gov |

| 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide | N1—C2—C1—Cl1 | -150.97(18) | nih.gov |

Ideally, the delocalization of π-electrons across the aromatic ring and the amide group would favor a completely planar molecular structure. However, steric repulsion between the substituents can force these groups to twist out of plane.

In the case of this compound, a significant factor influencing planarity is the potential for a strong intramolecular hydrogen bond between the ortho-hydroxyl proton and the carbonyl oxygen of the amide. This interaction would create a stable six-membered ring, strongly favoring a coplanar arrangement of the phenyl ring and the amide group to optimize the hydrogen bond geometry.

However, crystallographic studies of structurally similar compounds often reveal slight to moderate distortions from perfect planarity. For instance, in 2-chloro-N-(4-methoxyphenyl)acetamide, the acetamido group is twisted out of the plane of the phenyl ring by 28.87(5)°. nih.gov A similar analysis of 2-chloro-N-phenylacetamide shows a dihedral angle of 16.0(8)° between the amide group and the phenyl ring. iucr.org These distortions represent a compromise between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing steric interactions between the ortho-substituents and the amide side chain. For the title compound, the stabilizing influence of the intramolecular hydrogen bond is expected to result in a conformation that is more planar than its para-substituted counterparts.

| Compound | Parameter | Value (°) | Description | Reference |

|---|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)acetamide | Dihedral Angle | 28.87(5) | Twist between acetamido group and phenyl ring. | nih.gov |

| 2-chloro-N-phenylacetamide | Dihedral Angle | 16.0(8) | Twist between amide group and phenyl ring. | iucr.org |

Mechanistic Investigations of Biological Activity in in Vitro Models

Molecular Target Identification and Binding Interaction Studies

Identifying the specific molecular targets of 2-chloro-N-(2-hydroxyphenyl)acetamide is a key step in understanding its pharmacological effects. Research has focused on its interactions with various enzymes and receptors.

While direct and comprehensive screening of this compound against a wide panel of enzymes and receptors is not extensively documented, studies on analogous acetamide (B32628) derivatives provide insights into its potential targets. For instance, related N,N-diphenylacetamide derivatives have been investigated for their ability to inhibit cyclo-oxygenase (COX) enzymes, which are key mediators of inflammation. orientjchem.org Molecular docking studies suggested that these compounds could bind to the active sites of both COX-1 and COX-2. orientjchem.org

Furthermore, research on other chloroacetamide compounds indicates potential interactions with bacterial enzymes. Molecular docking analysis of a similar molecule, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, suggests it may act by inhibiting penicillin-binding protein (PBP), an enzyme essential for maintaining the bacterial cell wall. mdpi.comnih.gov This interaction could lead to cell lysis and explains the observed antibacterial activity. mdpi.com Although these studies were not performed on this compound itself, they point toward plausible enzyme targets for this class of compounds.

The table below summarizes the potential enzyme targets for acetamide derivatives based on computational and in vitro studies of related compounds.

| Potential Target | Compound Class Studied | Observed/Predicted Effect | Therapeutic Area |

| Cyclo-oxygenase (COX-1/COX-2) | 2-chloro-N,N-diphenylacetamide derivatives | Inhibition | Anti-inflammatory |

| Penicillin-Binding Protein (PBP) | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Inhibition, leading to cell lysis | Antibacterial |

| DNA Ligase | 2-chloro-N-(4-methoxyphenyl)acetamide | Inhibition | Antimicrobial |

The interaction between a ligand like this compound and its protein target can be characterized using various spectroscopic and biophysical techniques. These methods provide valuable data on binding affinity, stoichiometry, and conformational changes. nih.gov

Commonly employed techniques include:

Fluorescence Spectroscopy: This method can detect changes in the intrinsic fluorescence of a protein (typically from tryptophan or tyrosine residues) upon ligand binding, which can be used to calculate binding constants (Ka) and the number of binding sites. jelsciences.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH), entropy (ΔS), and the dissociation constant (KD). nih.gov

Mass Spectrometry (MS): Native mass spectrometry can be used to observe the non-covalent protein-ligand complex directly, confirming binding stoichiometry. nih.gov Hydrogen/deuterium exchange MS (HDX-MS) can identify the specific regions of the protein involved in the interaction. nih.gov

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 186.03163 | 135.2 |

| [M+Na]⁺ | 208.01357 | 143.5 |

| [M-H]⁻ | 184.01707 | 137.8 |

| [M+K]⁺ | 223.98751 | 139.8 |

Cellular Pathway Modulation in In Vitro Biological Systems

Beyond direct target binding, understanding how this compound affects intracellular signaling cascades is essential to build a complete picture of its mechanism of action.

The anti-inflammatory properties of acetamide derivatives have been linked to their ability to modulate key inflammatory pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov

Studies on the parent compound, N-(2-hydroxyphenyl)acetamide (NA-2), have shown that it possesses significant anti-inflammatory and anti-arthritic properties. researchgate.net In animal models of arthritis, NA-2 treatment led to a reduction in the serum levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net Furthermore, investigations into its effect on kidney injury models revealed that N-(2-hydroxyphenyl)acetamide could down-regulate the mRNA expression of NF-κB p50, a subunit of the NF-κB transcription factor. nih.gov This suggests that the anti-inflammatory effects of this class of compounds are, at least in part, mediated through the suppression of the NF-κB signaling pathway. It is plausible that this compound exerts similar or enhanced effects on this pathway.

The PI3K/Akt signaling pathway is another crucial intracellular cascade that governs a wide range of cellular processes, including cell survival, growth, proliferation, and metabolism. nih.gov Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders. nih.govmdpi.com The PI3K/Akt pathway can be activated by various stimuli and often cross-talks with other signaling pathways, including the NF-κB pathway. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR analysis highlights the critical role of specific functional groups and their positions on the molecule.

A key finding is the importance of the α-chloro group on the acetamide side chain. A comparative study demonstrated that while N-(2-hydroxyphenyl)acetamide was inactive against the fungus Candida albicans, the addition of a chlorine atom to create this compound resulted in a compound capable of inhibiting 96.6% of C. albicans strains. mdpi.comnih.gov This strongly indicates that the chloro substituent is essential for this specific biological activity. mdpi.comnih.gov

The position of the hydroxyl group on the phenyl ring also appears to be important. Studies on isomeric compounds, such as 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide, have shown that they possess antibacterial activity against both Gram-positive and Gram-negative bacteria, but no significant antifungal activity against C. albicans. neliti.com This suggests that the ortho (2-hydroxy) substitution pattern is particularly favorable for antifungal effects, while antibacterial activity is retained in meta and para isomers.

Quantitative structure-activity relationship (QSAR) analyses on a series of N-(substituted phenyl)-2-chloroacetamides have further explored the relationship between physicochemical properties and biological activity. nih.gov These studies correlate molecular descriptors, such as lipophilicity and topological polar surface area (TPSA), with the observed antimicrobial potential. nih.gov For example, compounds with TPSA values in the optimal range of 46.17 to 52.89 Ų were predicted to have high permeability. nih.gov

The table below summarizes key SAR findings for 2-chloro-N-(hydroxyphenyl)acetamide and related compounds.

| Structural Feature | Observation | Impact on Biological Activity |

| α-Chloro Group | Addition of chlorine to N-(2-hydroxyphenyl)acetamide | Essential for potent antifungal activity against C. albicans. mdpi.comnih.gov |

| Hydroxyl Group Position | Comparison of 2-hydroxy, 3-hydroxy, and 4-hydroxy isomers | The 2-hydroxy position appears crucial for antifungal activity; 3- and 4-hydroxy isomers retain antibacterial activity. neliti.com |

| Phenyl Ring Substituents | Various substitutions (e.g., -COCH₃, -CN, -Br) | Modulates physicochemical properties like lipophilicity and TPSA, which in turn influences permeability and predicted biological activity. nih.gov |

Correlating Structural Features with Specific Molecular Interactions

Key structural features that correlate with molecular interactions and biological activity include:

Lipophilicity: The presence of halogen substituents on the phenyl ring, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, has been shown to increase lipophilicity. nih.gov This enhanced lipophilicity facilitates the passage of these compounds across the phospholipid bilayer of cell membranes, a critical step in reaching intracellular targets. nih.gov

Substituent Position: The biological activity of chloroacetamides varies depending on the position of substituents on the phenyl ring. nih.gov For instance, halogenated para-substituted phenyl ring derivatives have been identified as being among the most active antimicrobial agents in their class. nih.gov

Amide Group: The amide linkage is a fundamental feature, and its ability to form hydrogen bonds is critical for molecular interactions. In the solid state, intermolecular N—H⋯O and O—H⋯O hydrogen bonds are formed, suggesting the potential for similar interactions with biological macromolecules. nih.govresearchgate.net

The following table summarizes the antimicrobial activity of various substituted N-phenyl-2-chloroacetamides, illustrating the structure-activity relationship.

| Compound | Substituent on Phenyl Ring | Target Organism | Activity |

| 2-chloro-N-(4-chlorophenyl)acetamide | 4-Chloro | Staphylococcus aureus, MRSA | High |

| 2-chloro-N-(4-fluorophenyl)acetamide | 4-Fluoro | Staphylococcus aureus, MRSA | High |

| 2-chloro-N-(3-bromophenyl)acetamide | 3-Bromo | Staphylococcus aureus, MRSA | High |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | 3-Hydroxy | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Appreciable |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | 4-Hydroxy | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Appreciable |

Data sourced from multiple studies to illustrate structure-activity relationships. nih.govneliti.com

Impact of the Alpha-Chloro Substituent on Biological Mechanism

The presence of the chlorine atom on the alpha-carbon of the acetamide moiety is a decisive factor for the biological activity of this class of compounds. nih.gov This substituent is not merely a passive structural element but plays an active role in the molecule's mechanism of action.

Studies comparing this compound with its non-chlorinated analog, N-(2-hydroxyphenyl)acetamide, have demonstrated that the alpha-chloro group is essential for its biological activity. For example, while N-(2-hydroxyphenyl)acetamide showed no ability to inhibit the growth of the fungus Candida albicans, the introduction of the alpha-chloro substituent in this compound resulted in the inhibition of 96.6% of C. albicans strains. nih.gov

The mechanistic impact of the alpha-chloro substituent is attributed to several factors:

Electrophilicity and Reactivity: The chlorine atom is a good leaving group, making the alpha-carbon an electrophilic center. This inherent reactivity allows the molecule to act as an alkylating agent. The chemical reactivity of N-aryl 2-chloroacetamides is characterized by the facile replacement of the chlorine atom by nucleophiles, such as the sulfhydryl groups of cysteine residues in enzymes. researchgate.net

Enzyme Inhibition: The electrophilic nature of the alpha-carbon facilitates covalent bond formation with nucleophilic residues in the active sites of enzymes, leading to their irreversible inhibition. It has been suggested that the antimicrobial effect of some chloroacetamides may be due to their ability to induce the degradation of sulfhydryl-containing enzymes and amino acids, disrupting cellular function. researchgate.net

Stabilization at Target Site: In addition to its role in covalent modification, the chloro atom can also contribute to the stabilization of the molecule within the target's binding site, potentially through halogen bonding or other non-covalent interactions. nih.gov This stabilization can enhance the potency of the compound. For instance, in studies on the antibacterial activity against Klebsiella pneumoniae, the chloro atom was found to be responsible for improving the activity by stabilizing the molecule in the target enzyme. nih.gov

The table below highlights the critical role of the alpha-chloro substituent by comparing the activity of chlorinated and non-chlorinated analogs.

| Compound | Alpha-Substituent | Target Organism | % Inhibition |

| This compound | -Cl | Candida albicans | 96.6% |

| N-(2-hydroxyphenyl)acetamide | -H | Candida albicans | 0% |

This data clearly demonstrates that the alpha-chloro group is essential for the observed antifungal activity. nih.gov

Assessment of in Vitro Biological Potentials

Antimicrobial Activity Studies in Defined Microbial Cultures

The antimicrobial profile of 2-chloro-N-(2-hydroxyphenyl)acetamide has been evaluated against a range of pathogenic fungi and bacteria. These studies are crucial in identifying the compound's spectrum of activity and the structural features that contribute to its efficacy.

Evaluation Against Fungal Strains (e.g., Candida albicans)

In vitro investigations have demonstrated the notable antifungal potential of this compound. A key study highlighted its efficacy against the opportunistic fungal pathogen Candida albicans. The compound was able to inhibit 96.6% of the tested C. albicans strains, indicating significant fungistatic or fungicidal activity against this common cause of candidiasis. This potent action underscores the compound's potential for further investigation as an antifungal agent.

Investigation Against Bacterial Pathogens (e.g., Klebsiella pneumoniae, Gram-Positive and Gram-Negative Strains)

While specific data on this compound against a wide array of bacteria is limited in the available literature, the broader class of chloro-acetamide derivatives has shown promise. For instance, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated antibacterial activity against the Gram-negative pathogen Klebsiella pneumoniae.

Studies on substituted anilides, the chemical class to which this compound belongs, have shown varied efficacy. Generally, these compounds have been found to be more effective against Gram-positive bacteria than Gram-negative species. This suggests that the activity of this compound may be more pronounced against bacteria such as Staphylococcus aureus or Bacillus subtilis, although direct experimental evidence is required to confirm this.

Comparative Analysis with Non-Chlorinated Acetamide (B32628) Analogs and Related Substituted Anilides

Structure-activity relationship studies have been critical in understanding the antimicrobial properties of acetamide derivatives. A direct comparative analysis between this compound and its non-chlorinated counterpart, N-(2-hydroxyphenyl)acetamide, revealed the critical importance of the chlorine atom. While the chlorinated compound showed potent inhibition (96.6%) of C. albicans, the non-chlorinated analog was completely devoid of antifungal activity against the same organism.

This finding strongly suggests that the addition of the chloro group to the alpha-carbon of the acetamide moiety is essential for the molecule's biological activity. This observation is consistent with broader findings within the acetamide group, where the presence of a chlorine atom appears to consistently enhance antimicrobial efficacy.

| Compound | Microbial Target | Observed In Vitro Activity |

|---|---|---|

| This compound | Candida albicans | Inhibited 96.6% of tested strains. |

| N-(2-hydroxyphenyl)acetamide (Non-chlorinated analog) | Candida albicans | No inhibitory activity observed. |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (Related Compound) | Klebsiella pneumoniae | Demonstrated antibacterial activity. |

Anti-Inflammatory Modulatory Effects in In Vitro Cellular Models

While direct in vitro cellular studies on the anti-inflammatory effects of this compound are not extensively detailed in the reviewed scientific literature, research on its close structural analog, N-(2-hydroxyphenyl)acetamide, provides significant insights into the potential activities of this chemical family. These studies suggest that the core structure may play a role in modulating key pathways involved in the inflammatory response.

Modulation of Pro-Inflammatory Cytokine Production (e.g., IL-1β, TNF-α) in Stimulated Cell Lines

Research focused on the non-chlorinated analog, N-(2-hydroxyphenyl)acetamide, has demonstrated its capacity to modulate the expression of key pro-inflammatory cytokines. Studies have shown that this compound can reduce the levels of Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). These cytokines are pivotal mediators of the inflammatory cascade, and their inhibition is a key target for anti-inflammatory therapies. Although this research was conducted in animal models, it points to a potential mechanism of action at the cellular level that warrants further investigation in stimulated cell lines for the chlorinated version of the compound.

Impact on Oxidative Stress Markers in Cellular Systems

The interplay between inflammation and oxidative stress is well-established. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products. Studies on N-(2-hydroxyphenyl)acetamide have shown that it can alter oxidative stress markers. Specifically, its administration was associated with changes in the levels of nitric oxide (NO), peroxide, and the crucial intracellular antioxidant glutathione (B108866) (GSH). An in vitro study further confirmed the anti-inflammatory potential of N-(2-hydroxyphenyl)acetamide through nitric oxide assays. These findings suggest that the acetamide structure may possess antioxidant or redox-modulating properties that contribute to its anti-inflammatory profile.

| Compound | Biological Target / Marker | Observed In Vitro / In Vivo Effect |

|---|---|---|

| N-(2-hydroxyphenyl)acetamide (Non-chlorinated analog) | Pro-inflammatory Cytokines (IL-1β, TNF-α) | Reduced serum levels in animal models. |

| Oxidative Stress Markers (NO, Peroxide, GSH) | Altered levels in animal models and in vitro assays. |

Antitumor Activity Research in Cancer Cell Lines (In Vitro)

A comprehensive review of scientific databases and literature did not yield specific studies detailing the in vitro antitumor activity of the compound this compound. Consequently, data regarding its effects on growth inhibition, apoptosis induction, or the specific cellular mechanisms of action in cancer cell lines are not available in the reviewed sources.

While research has been conducted on the parent compound, N-(2-hydroxyphenyl)acetamide, which demonstrated anticancer activity against the MCF-7 human breast cancer cell line, similar investigations for its chlorinated derivative, this compound, have not been reported in the available literature. nih.gov

There is no specific data available from the reviewed scientific literature concerning the growth inhibition or apoptosis-inducing capabilities of this compound in any cancer cell lines.

As no direct antitumor effects have been documented, there is no corresponding research available on the cellular or molecular mechanisms through which this compound might exert such activity.

Other Identified In Vitro Biological Activities

The primary in vitro biological activity identified for this compound is its antifungal potential. Research highlights the significance of the chloro group in enhancing the antimicrobial efficacy of the parent molecule, N-(2-hydroxyphenyl)acetamide.

In one study, the parent compound N-(2-hydroxyphenyl)acetamide showed no ability to inhibit the growth of the fungus Candida albicans. However, the addition of a chlorine atom to create this compound resulted in a compound capable of inhibiting 96.6% of C. albicans strains. nih.gov This finding underscores that the addition of chlorine to the alpha carbon was essential for the molecule's antifungal activity. nih.gov

Advanced Research Applications in Chemical Sciences

Utilization as a Synthetic Building Block for Complex Chemical Architectures

The inherent reactivity of 2-chloro-N-(2-hydroxyphenyl)acetamide makes it an ideal starting point for constructing sophisticated molecular frameworks. The presence of the electrophilic chloroacetyl group and the nucleophilic phenolic hydroxyl and amide groups allows for a variety of chemical transformations.

Precursor in the Synthesis of Heterocyclic Compounds and Other Complex Organic Molecules

The chloroacetamide moiety is a potent building block for forming various heterocyclic systems, which are central to medicinal chemistry and materials science. The reactive chlorine atom is an excellent leaving group, facilitating nucleophilic substitution reactions that lead to cyclization.

Research has demonstrated that related N-arylacetamides serve as key intermediates for synthesizing a range of medicinal, agrochemical, and pharmaceutical compounds. nih.gov The chloroacetamide scaffold is particularly effective in the synthesis of nitrogen- and sulfur-containing heterocycles. For instance, analogous compounds like 2-chloro-N-p-tolylacetamide are used to create complex structures, including Schiff bases, which can then be converted into β-lactam and thiazole (B1198619) derivatives through subsequent reactions. researchgate.net This reactivity is directly applicable to this compound for the generation of a diverse library of heterocyclic molecules. The general strategy involves an initial reaction at the chloroacetyl group, followed by cyclization involving the hydroxyphenyl ring or the amide nitrogen.

Table 1: Examples of Heterocyclic Systems Derived from Chloroacetamide Precursors

| Precursor Type | Reagents | Heterocyclic Product |

| 2-Chloro-N-arylacetamide | Thiourea/Thiosemicarbazide | Thiazole derivatives |

| 2-Chloro-N-arylacetamide Schiff Base | Chloroacetyl chloride | β-Lactam derivatives |

| 2-Aminobenzophenone + Chloroacetyl chloride | Ammonia/Amines | 1,4-Benzodiazepine derivatives |

This table illustrates the versatility of the chloroacetamide functional group in the synthesis of various heterocyclic compounds based on established reaction pathways.

Role in the Construction of Macrocyclic and Supramolecular Structures

Beyond simple heterocycles, this compound is instrumental in the construction of larger, more organized molecular assemblies. Supramolecular chemistry relies on non-covalent interactions to form complex structures, and the hydrogen-bonding capabilities of the amide and hydroxyl groups in this molecule are key to this process. nih.govresearchgate.net

A significant application is the synthesis of open-chain dipodal molecules. researchgate.net In one study, this compound was used as a precursor to build a larger molecule, 2,2'-(1,2-phenylenebis(azanediyl))bis(N-(2-hydroxyphenyl)acetamide). researchgate.net This was achieved by reacting it with 1,2-phenylenediamine, where two units of the title compound attach to a central phenyl ring. The resulting structure possesses multiple amine and hydroxyl groups that act as binding sites, making it an effective receptor in supramolecular systems. researchgate.net The defined orientation of these groups, dictated by the acetamide (B32628) backbone, is crucial for its function in molecular recognition.

Development as a Chemical Probe for Biological Systems Research

Chemical probes are small molecules used to study and manipulate biological systems. The structural features of this compound make it a suitable scaffold for designing such tools, enabling researchers to investigate biochemical pathways, enzyme mechanisms, and receptor activation.

Design of Reporter Molecules for Specific Biochemical Pathways

Reporter molecules are designed to produce a measurable signal, such as a change in color or fluorescence, in response to a specific biological event or the presence of a particular analyte. The dipodal molecule synthesized from this compound, as mentioned previously, functions as a colorimetric receptor for anions and a ligand for metals. researchgate.net

This capacity arises from the strategically positioned hydrogen-bond donors (–NH and –OH groups) that can interact with anions. Upon binding, the electronic properties of the molecule are altered, leading to a change in its UV-Vis absorbance and fluorescence spectra. researchgate.net This signaling mechanism allows the molecule to "report" on the presence of specific ions in a solution, making it a valuable tool for biochemical sensing applications.

Table 2: Sensing Actions of a Dipodal Receptor Derived from this compound

| Analyte Type | Detection Method | Principle of Action |

| Anions | UV-Vis Absorbance, Fluorescence Spectroscopy | Anion binding to amine and hydroxyl moieties alters the electronic structure, causing a spectroscopic shift. researchgate.net |

| Metals | UV-Vis Absorbance, Fluorescence Spectroscopy | Metal ion coordination with binding sites leads to a detectable change in optical properties. researchgate.net |

This table summarizes the function of a complex molecule, built from this compound, as a chemical reporter for biochemical analytes.

Tools for Investigating Enzyme Mechanisms or Receptor Activation

The acetamide framework is a common feature in many biologically active compounds and can be used to design molecules that interact with specific enzyme active sites. By modifying the core structure of this compound, researchers can develop probes to study enzyme behavior.

Molecular docking studies on related 2-chloro-N,N-diphenylacetamide derivatives have shown their potential to bind to and inhibit cyclo-oxygenase (COX) enzymes, which are key targets in anti-inflammatory drug discovery. orientjchem.org These computational studies predict how the molecule fits into the enzyme's active site and which interactions stabilize the binding. For example, docking analyses of acetamide derivatives with COX-1 and COX-2 have identified key amino acid residues involved in the binding, such as TYR, ARG, and TRP. orientjchem.org Although these studies were not performed on the exact title compound, they establish a clear precedent for using the chloroacetamide scaffold as a foundation for designing specific enzyme inhibitors. Such inhibitors are invaluable tools for elucidating enzyme mechanisms and validating new drug targets.

Integration into Novel Functional Materials

The properties of this compound also lend themselves to the development of novel functional materials. While this is an emerging area of application for this specific compound, its demonstrated role in creating chemical sensors provides a direct link to materials science.

A functional material is defined by the specific task it performs. The dipodal receptor derived from this compound can be considered a component of a sensor material. researchgate.net By immobilizing such molecules on a solid support, it is possible to create a material capable of selectively detecting specific anions or metal ions. The colorimetric or fluorescent response would form the basis of the material's sensing function. The synthesis of such receptors demonstrates how a discrete molecular building block can be integrated into a system with a specific, measurable function, paving the way for its use in more complex material applications.

Contributions to Organic Electronics or Optoelectronic Materials Research

The exploration of this compound and its isomers in the field of organic electronics and optoelectronics is an area with limited specific research. While N-arylacetamides, in general, are recognized as important intermediates in the synthesis of various organic compounds, direct applications of the title compound as a primary component in organic semiconductors, conductive polymers, or devices like organic light-emitting diodes (OLEDs) and photovoltaics are not extensively documented in current scientific literature.

Applications in Supramolecular Chemistry and Self-Assembly

The study of this compound and its isomers provides significant insights into the principles of supramolecular chemistry and molecular self-assembly, primarily through the analysis of their crystal structures. The specific arrangement of functional groups—the amide, hydroxyl, and chloro moieties—on the phenyl ring dictates the nature and directionality of non-covalent interactions, leading to the formation of well-defined supramolecular architectures.

The self-assembly of these molecules is predominantly governed by hydrogen bonding. Detailed crystallographic studies of the para-isomer, 2-chloro-N-(4-hydroxyphenyl)acetamide, reveal a complex network of both intramolecular and intermolecular hydrogen bonds. nih.govresearchgate.net

Intramolecularly, the molecule's conformation is supported by C—H⋯O and N—H⋯Cl contacts. nih.govresearchgate.net These interactions contribute to the relative planarity of the molecule, although a notable twist is observed between the hydroxybenzene and acetamide groups. nih.govresearchgate.net

The intermolecular interactions are more influential in directing the self-assembly process. N—H⋯O hydrogen bonds form between the amide groups of adjacent molecules, creating linear chains. nih.govresearchgate.net Simultaneously, O—H⋯O hydrogen bonds arise between the hydroxyl groups of neighboring molecules. nih.govresearchgate.net The combination of these hydrogen bonds results in the formation of extended, tape-like structures that propagate through the crystal lattice. nih.govresearchgate.net

The table below summarizes key crystallographic and hydrogen bond data for 2-chloro-N-(4-hydroxyphenyl)acetamide, offering a quantitative look at the interactions driving its self-assembly.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.5088 (6) |

| b (Å) | 5.1758 (5) |

| c (Å) | 12.2175 (14) |

| β (°) | 101.649 (10) |

| Volume (ų) | 403.11 (7) |

| Twist Angle (hydroxybenzene and acetamide planes) (°) | 23.5 (2) |

Intermolecular Hydrogen Bond Geometry nih.govresearchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1···O2 | 0.86 | 2.28 | 3.025 (3) | 145 |

| O1—H1A···O1 | 0.82 | 2.06 | 2.8585 (17) | 166 |

These detailed structural analyses of isomers like 2-chloro-N-(4-hydroxyphenyl)acetamide serve as excellent models for understanding how subtle changes in molecular structure can profoundly impact the resulting supramolecular architecture. The principles of hydrogen bonding and molecular recognition observed in these systems are fundamental to the field of crystal engineering, where the goal is to design and synthesize new materials with desired physical and chemical properties based on predictable intermolecular interactions. While the focus of existing research has been on the structural elucidation of these compounds, the knowledge gained provides a solid foundation for the future design of more complex supramolecular systems based on the 2-chloro-N-(hydroxyphenyl)acetamide scaffold.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Synthetic Strategies and Catalytic Methods

The conventional synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide typically involves the chloroacetylation of an aminophenol precursor. neliti.comjournalnx.comresearchgate.net This is often achieved by reacting 2-aminophenol (B121084) with chloroacetyl chloride, sometimes in a solvent like acetic acid with a base such as sodium acetate (B1210297) to facilitate the reaction. neliti.comresearchgate.net While effective, this method represents a traditional approach.

Deeper Mechanistic Elucidation at the Atomic and Sub-Cellular Levels

A comprehensive understanding of how this compound interacts with biological systems is fundamental to its development. Current research has begun to scratch the surface, with computational studies and crystal structure analyses providing insights into the molecular geometry of related compounds. For instance, studies on analogs like 2-chloro-N-(4-hydroxyphenyl)acetamide have detailed intramolecular contacts and molecular planarity, which are critical for receptor binding. nih.govresearchgate.net

Density Functional Theory (DFT) calculations have been employed to optimize molecular structures and understand electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which are vital for predicting chemical reactivity. nih.gov

However, a significant gap remains in understanding the compound's mechanism of action at a sub-cellular level. While a related compound, N-(2-hydroxyphenyl)acetamide, has been shown to inhibit inflammation-related cytokines and reactive oxygen species (ROS), the specific molecular targets and pathways affected by this compound are not fully elucidated. nih.gov Future research must focus on identifying specific protein interactions, mapping sub-cellular localization, and clarifying the precise biochemical cascades it modulates. This deeper mechanistic insight will be invaluable for its rational optimization and application.

Expansion of Structure-Activity Relationship Studies with Diverse Analogs for Optimized Chemical Profiles

Preliminary Structure-Activity Relationship (SAR) studies have demonstrated that modifications to the chemical structure of 2-chloro-N-(phenyl)acetamide analogs significantly impact their biological activity. A critical finding is the enhanced antimicrobial efficacy conferred by the α-chloro group. Studies have shown that while N-(2-hydroxyphenyl)acetamide has no inhibitory effect on Candida albicans, the addition of a chlorine atom to form this compound results in a 96.6% inhibition of the fungal strain. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analyses on a series of N-(substituted phenyl)-2-chloroacetamides have further correlated physicochemical properties, such as lipophilicity and topological polar surface area (TPSA), with antimicrobial potential. nih.gov For example, analogs with high lipophilicity are predicted to readily pass through the phospholipid bilayer of cell membranes, enhancing their activity. nih.gov

The future in this area lies in the systematic expansion of these studies. By synthesizing and screening a broad and diverse library of analogs with varied substituents on the phenyl ring and modifications to the acetamide (B32628) linker, researchers can build more comprehensive SAR models. This will enable the fine-tuning of the compound's properties to optimize for potency against specific targets while potentially minimizing off-target effects.

Below is a table summarizing key findings from preliminary SAR studies on related N-substituted chloroacetamide compounds.

| Compound/Analog Feature | Observation | Biological Implication |

| α-Chloro Group | Addition of a chloro group to N-(2-hydroxyphenyl)acetamide significantly increases antifungal activity against C. albicans. nih.gov | The chloro atom is crucial for the compound's antimicrobial properties. nih.gov |

| High Lipophilicity | Analogs like N-(4-bromophenyl)-2-chloroacetamide exhibit high lipophilicity. nih.gov | Enhanced ability to cross microbial cell membranes, leading to higher activity. nih.gov |

| Hydroxyl Group Position | 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide show activity against Gram-positive and Gram-negative bacteria. neliti.com | The position of the hydroxyl group on the phenyl ring influences the spectrum of antibacterial activity. |

| Various Phenyl Substituents | QSAR analysis of twelve N-(substituted phenyl)-2-chloroacetamides showed varying antimicrobial potential based on the substituent. nih.gov | Allows for the prediction of biological activity based on chemical structure. nih.gov |

Innovative Applications in Chemical Biology and Materials Science

Beyond its immediate therapeutic potential, the chemical scaffold of this compound lends itself to innovative applications in broader fields. The reactive chloroacetyl group makes it a versatile intermediate for synthesizing more complex molecules. researchgate.net

In chemical biology, this compound and its derivatives could be developed as chemical probes to study biological pathways. By attaching fluorescent tags or affinity labels, these molecules could be used to identify and validate novel drug targets. The core structure has also served as a foundation for designing molecules with unique functionalities, such as a dipodal molecule designed as a colorimetric receptor for anions and a ligand for metals. researchgate.net

In materials science, related N-arylacetamides are being explored for their potential in creating novel materials. For example, the reaction of 2-chloro-N-arylacetamides with chalcogens has led to the synthesis of organochalcogenide compounds, some of which exhibit thermal properties that suggest they may function as liquid crystals. ekb.eg This opens up possibilities for developing new materials with applications in electronics and optics based on the this compound framework.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the process of drug discovery and chemical synthesis. accscience.comnih.gov For a compound like this compound, these computational tools offer powerful methods to accelerate research and development.

ML algorithms can be trained on existing SAR data to build predictive models. nih.gov These models can then rapidly screen virtual libraries of thousands of potential analogs to identify candidates with the highest probability of desired activity and optimal pharmacokinetic profiles, significantly reducing the time and cost of laboratory synthesis and testing. accscience.com Generative AI models can even design entirely new molecules from scratch with specific therapeutic properties. crimsonpublishers.com

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-(2-hydroxyphenyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution. For example, 2-chloroacetamide can react with substituted phenols under basic conditions. In one protocol, salicylaldehyde (2-hydroxyphenyl precursor) reacts with 2-chloroacetamide in acetonitrile using K₂CO₃ as a base, stirred at room temperature for 24 hours . Optimization may involve adjusting solvent polarity (e.g., DMF for higher reactivity), temperature, or catalyst use (e.g., KI for improved yields). Monitoring via TLC ensures reaction completion.

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

- NMR : To confirm the amide bond (δ ~7.5–8.5 ppm for aromatic protons, δ ~4.0–4.5 ppm for CH₂Cl) .

- FTIR : Peaks at ~1650–1680 cm⁻¹ (C=O stretch), ~3250 cm⁻¹ (N-H stretch), and ~750 cm⁻¹ (C-Cl stretch) .

- XRD : For crystal structure determination, including hydrogen-bonding patterns (e.g., intramolecular C–H···O interactions) .

Q. What is the role of the chloro substituent in modulating biological activity?

The chloro group enhances electron-withdrawing effects, stabilizing the amide bond and influencing molecular interactions. For instance, this compound showed 96.6% inhibition of Candida albicans, unlike its non-chlorinated analog, highlighting the chloro group’s critical role in antimicrobial activity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities?

Structural analysis via XRD reveals conformational flexibility or hydrogen-bonding networks that may affect binding. For example, intramolecular C–H···O bonds in similar chloroacetamides stabilize specific conformations, which could explain variability in antimicrobial efficacy across studies . Comparing crystal structures of active vs. inactive analogs can identify critical pharmacophoric features.

Q. What strategies are effective in designing analogs for structure-activity relationship (SAR) studies?

- Functional group substitution : Replace the hydroxyl group with nitro or fluoro substituents to alter electronic properties .

- Heterocyclic integration : Attach thiazole or pyridine rings to enhance bioavailability (e.g., 2-chloro-N-(5-chloropyridin-2-yl)acetamide) .

- Comparative tables aid in SAR analysis:

| Analog | Key Modification | Activity Trend |

|---|---|---|

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Fluoro + nitro groups | Enhanced anti-Klebsiella activity |

| 2-chloro-N-(3-cyano-4,5-dimethyl-2-furyl)acetamide | Cyano + furyl groups | Pending cytotoxicity data |

Q. How can conflicting data in antimicrobial assays be methodologically addressed?

- Standardize assay conditions : Use consistent bacterial strains (e.g., ATCC controls) and MIC protocols.

- Evaluate synergism : Test combinations with antibiotics (e.g., ciprofloxacin) to identify potentiating effects .

- Validate via crystallography : Confirm compound integrity post-assay to rule out degradation .

Q. What computational tools are recommended for predicting reactivity or toxicity?

- Docking studies : Use AutoDock Vina to model interactions with microbial targets (e.g., C. albicans lanosterol demethylase) .

- MD simulations : Assess conformational stability in aqueous environments .

- ADMET prediction : Tools like SwissADME evaluate lipophilicity (LogP) and CYP450 interactions .

Methodological Considerations

Q. How to troubleshoot low yields in chloroacetamide synthesis?

- Purify intermediates : Column chromatography removes side products (e.g., unreacted 2-chloroacetamide).

- Optimize stoichiometry : Excess phenol derivatives (1.2–1.5 eq) drive reactions to completion .

- Monitor by LC-MS : Detect trace impurities affecting crystallization .

Q. What advanced techniques validate hydrogen-bonding networks in crystal structures?

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., N–H···O vs. C–H···O bonds) .

- Temperature-dependent XRD : Reveals dynamic conformational changes affecting bioactivity .

Data Contradiction Analysis

Q. Why do some studies report cytotoxicity while others do not?

Discrepancies may arise from:

- Cell line variability : Primary vs. immortalized cells differ in metabolic activity.

- Assay sensitivity : MTT vs. resazurin assays vary in detecting IC₅₀ values.

- Impurity profiles : Trace solvents (e.g., DMF residuals) may confound results . Always characterize purity via HPLC (>95%) before testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.